

# A Head-to-Head Comparison of Lysergide Tartrate and SSRIs for Anxiety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lysergide tartrate*

Cat. No.: *B1675759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmacological treatments for anxiety disorders is evolving, with renewed interest in the therapeutic potential of psychedelic compounds. This guide provides a detailed, evidence-based comparison of **lysergide tartrate**, a classic psychedelic, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line standard of care for anxiety. This analysis is based on data from recent clinical trials and pharmacological research, intended to inform researchers, scientists, and drug development professionals.

## Executive Summary

While direct head-to-head clinical trials are not yet available, this guide synthesizes data from respective placebo-controlled trials to offer an objective comparison. A recent Phase 2b trial of a proprietary formulation of lysergide d-tartrate, MM120, has shown rapid and significant anxiolytic effects after a single dose in patients with Generalized Anxiety Disorder (GAD). SSRIs, in contrast, require chronic daily dosing and typically take several weeks to exert their therapeutic effects. The mechanisms of action and side effect profiles of these two classes of compounds are also markedly different. This guide will delve into the quantitative efficacy and safety data, experimental protocols, and underlying signaling pathways for both **lysergide tartrate** and SSRIs.

## Quantitative Data Comparison

The following tables summarize the efficacy and safety data from a key clinical trial of **Lysergide Tartrate** (MM120) and representative data from clinical trials of SSRIs for Generalized Anxiety Disorder.

Table 1: Efficacy Data for **Lysergide Tartrate** (MM120) vs. Placebo in GAD

| Outcome Measure                               | MM120 (100 µg) | Placebo      | Timepoint |
|-----------------------------------------------|----------------|--------------|-----------|
| Mean Change in HAM-A Score                    | -21.3[1][2]    | -13.7[1][2]  | Week 4    |
| Clinical Response Rate (≥50% HAM-A reduction) | 77.5%[1]       | 30.77%[1]    | Week 4    |
| Clinical Remission Rate (HAM-A ≤ 7)           | 50%[1][3]      | 17.95%[1]    | Week 4    |
| Sustained Clinical Response Rate              | 65%[2][4]      | Not Reported | Week 12   |
| Sustained Clinical Remission Rate             | 48%[2][4]      | Not Reported | Week 12   |

Table 2: Efficacy Data for Sertraline (SSRI) vs. Placebo in GAD

| Outcome Measure                    | Sertraline (50-150 mg/day) | Placebo | Timepoint           |
|------------------------------------|----------------------------|---------|---------------------|
| Mean Change in HAM-A Score         | -11.7[5]                   | -8.0[5] | Endpoint (12 Weeks) |
| Clinical Response Rate (CGI-I ≤ 2) | 63%[5]                     | 37%[5]  | Endpoint (12 Weeks) |

Table 3: Common Adverse Events of **Lysergide Tartrate** (MM120) vs. SSRIs

| Adverse Event              | Lysergide Tartrate (MM120)<br>(100 µg)                                                                                                | SSRIs (General)                                                                               |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Neurological/Psychological | Visual perceptual changes (92.5%), Headache (35.0%), Illusion, Euphoric Mood, Abnormal Thinking, Paresthesia, Dizziness, Tremor[4][6] | Headache, Sleepiness or trouble sleeping, Dizziness, Restlessness, Anxiety (initially) [7][8] |
| Gastrointestinal           | Nausea (40.0%)[6]                                                                                                                     | Upset stomach, Vomiting or diarrhea, Dry mouth[7]                                             |
| Autonomic                  | Mydriasis, Hyperhidrosis[4]                                                                                                           | Sweating[7]                                                                                   |
| Sexual                     | Not reported as a common acute event                                                                                                  | Sexual dysfunction (diminished libido, anorgasmia, erectile dysfunction)[9]                   |

## Experimental Protocols

### Lysergide Tartrate (MM120) for GAD: Phase 2b Study (MMED008)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[6][10]
- Participants: 198 adults with a primary diagnosis of GAD and moderate to severe symptoms (Hamilton Anxiety Rating Scale [HAM-A] score  $\geq 20$ ).[6][10]
- Intervention: A single oral dose of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or placebo, administered in a monitored clinical setting.[6][11] No study-related psychotherapy was provided.[3][4]
- Primary Outcome: The dose-response relationship assessed by the change in HAM-A score from baseline to week 4.[6][10]
- Key Secondary Outcome: Change in HAM-A score from baseline to week 12.[4]

- Washout Period: Participants were tapered off and washed out from any anxiolytic or antidepressant medications before the study.[4]

## Sertraline (SSRI) for GAD: A Representative 12-Week Trial

- Study Design: A double-blind, placebo-controlled study.[5]
- Participants: Adult outpatients with a DSM-IV diagnosis of GAD and a HAM-A score of 18 or higher.[5]
- Intervention: Following a 1-week single-blind placebo lead-in, patients were randomized to 12 weeks of double-blind treatment with either flexible doses of sertraline (50–150 mg/day) or placebo.[5] Treatment was initiated at 25 mg/day for the first week.[5]
- Primary Outcome: Change from baseline to endpoint in the total HAM-A score.[5]
- Secondary Efficacy Measure: Clinical Global Impression (CGI) improvement score.[5]

## Signaling Pathways and Mechanisms of Action Lysergide Tartrate

Lysergide's primary mechanism of action is as a potent agonist at serotonin 5-HT2A receptors. [12] Activation of these receptors, particularly in the cortex, is thought to induce profound changes in consciousness, perception, and mood. The anxiolytic effects are hypothesized to stem from a reset of dysfunctional neural circuits and enhanced neuroplasticity.[10]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medcentral.com [medcentral.com]
- 2. Journal of the American Medical Association (JAMA) Publishes Results from First-Ever Randomized, Placebo-Controlled Clinical Trial Assessing the Dose-Dependent Efficacy of MM120 (Lysergide D-Tartrate, LSD) in Generalized Anxiety Disorder (GAD) :: Mind Medicine (MindMed) Inc. (MNMD) [ir.mindmed.co]
- 3. cannadelics.com [cannadelics.com]
- 4. medscape.com [medscape.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Single Treatment With MM120 (Lysergide) in Generalized Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 8. bmj.com [bmj.com]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. blossomanalysis.com [blossomanalysis.com]
- 11. Anxiety: LSD proves effective in phase 2 clinical trial [medicalnewstoday.com]
- 12. [Role of the serotonergic nervous system in anxiety disorders and the anxiolytic mechanism of selective serotonin reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Lysergide Tartrate and SSRIs for Anxiety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675759#head-to-head-comparison-of-lysergide-tartrate-and-ssris-for-anxiety]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)